

Application of 2-Carbamoylpyridine-3-carboxylic Acid in Drug Design and Discovery

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Compound of Interest

Compound Name: 2-Carbamoylpyridine-3-carboxylic acid

Cat. No.: B186363

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Introduction

2-Carbamoylpyridine-3-carboxylic acid, also known as 2-(aminocarbonyl)nicotinic acid, is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid structure, featuring a pyridine ring substituted with both a carboxylic acid and a carboxamide group, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic character. These features make it an attractive starting point for the design of novel therapeutic agents targeting a diverse range of biological targets implicated in various diseases, including cancer, infectious diseases, and metabolic disorders. This document provides a detailed overview of the applications of this scaffold in drug design, complete with experimental protocols for key biological assays and a summary of reported activity data.

Key Therapeutic Areas and Molecular Targets

The **2-carbamoylpyridine-3-carboxylic acid** moiety and its close analogs, particularly the 2-pyridone-3-carboxylic acid scaffold, have been incorporated into molecules targeting several key areas of drug discovery.

Anticancer Activity: Targeting Kinases and DNA Repair Enzymes

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Derivatives of nicotinic acid have been investigated as VEGFR-2 inhibitors.

Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP-1, are crucial for DNA repair.[2] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to synthetic lethality and cell death.[2] Nicotinamide, a related structure, is a known inhibitor of PARP.[2][3] The **2-carbamoylpyridine-3-carboxylic acid** scaffold can be considered a nicotinamide mimic and a potential starting point for the design of novel PARP inhibitors.[4]

Antimicrobial Activity: Targeting Bacterial Enzymes

DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription.[5] This enzyme is a well-established target for antibacterial drugs, such as the fluoroquinolones. Functionalized 2-pyridone-3-carboxylic acids have been synthesized and shown to exhibit antibacterial activity, with molecular docking studies suggesting they interact with the DNA gyrase active site.

Metabolic Disorders: Targeting Digestive Enzymes

α -Amylase

α -Amylase is a key enzyme in the digestion of carbohydrates.[6] Inhibition of this enzyme can slow down the absorption of glucose, making it a therapeutic target for the management of type 2 diabetes. Pyridine carboxylic acid derivatives have been explored as α -amylase inhibitors.

Antiviral Activity

Recent studies have explored carbamoyl pyridone derivatives as potent inhibitors of viral replication, for instance, against the Crimean-Congo hemorrhagic fever virus (CCHFV). These compounds target the viral L protein, an essential component of the viral replication machinery. [7]

Quantitative Data Summary

The following tables summarize the biological activity of derivatives based on the pyridine-3-carboxylic acid and related scaffolds.

Compound Class	Target	Assay	Activity (IC ₅₀ /EC ₅₀)	Reference
Carbamoyl Pyridone Derivative (Z10)	Crimean-Congo hemorrhagic fever virus (CCHFV)	In vitro antiviral assay	EC ₅₀ = 0.60 μM	[7]
2-Pyridone-3-carboxylic acid derivatives	Staphylococcus aureus	Broth microdilution	Excellent activity (qualitative)	
Nicotinic acid derivatives	α-Amylase	Enzyme inhibition assay	IC ₅₀ values reported for various derivatives	
Nicotinamide	PARP	In vitro enzyme assay	Inhibition at concentrations starting at 0.5 mM	[3]
bis([8][9][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives	VEGFR-2	In vitro enzyme assay	IC ₅₀ values ranging from 3.7 nM to 49.6 nM	[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of compounds based on the **2-carbamoylpyridine-3-carboxylic acid** scaffold.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibition of the VEGFR-2 kinase activity.

Materials:

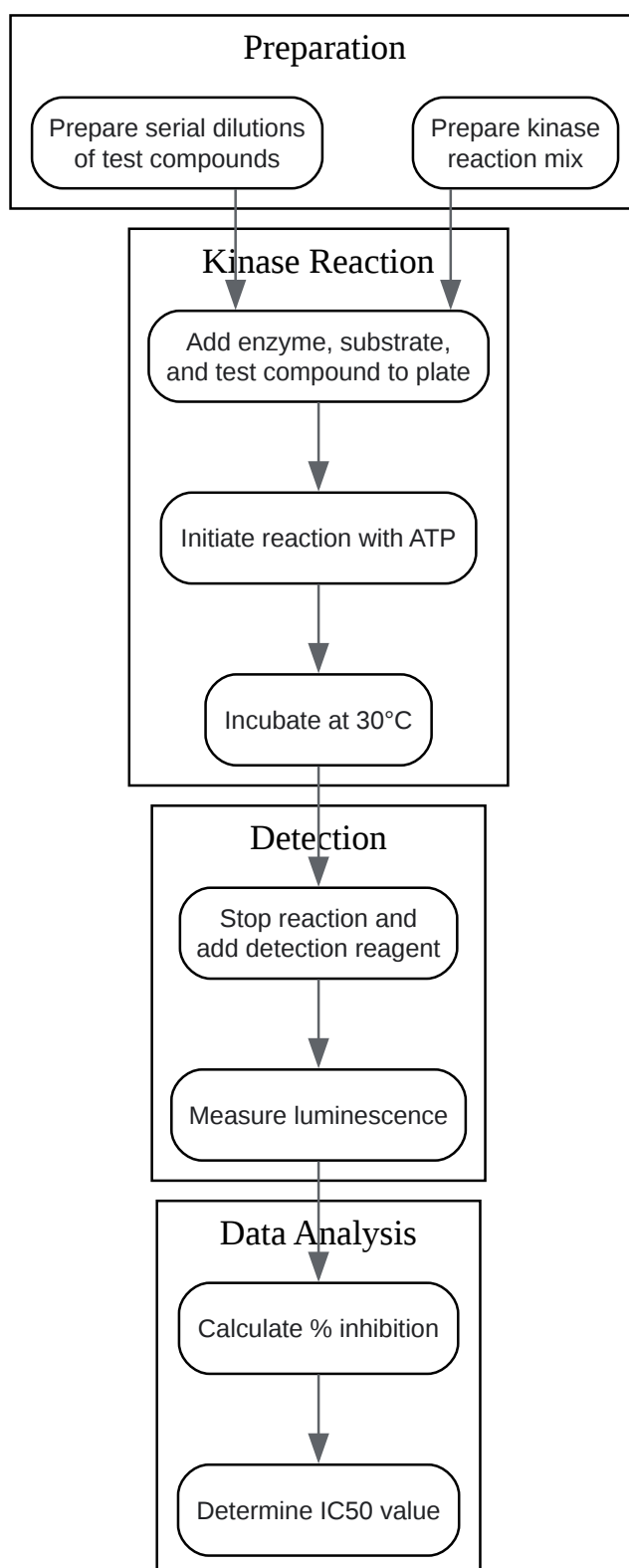
- Recombinant human VEGFR-2 kinase domain
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP (Adenosine triphosphate)
- Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
- Test compounds (dissolved in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 96-well plates (white, for luminescence)
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of the test compounds in kinase buffer.
- In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.[\[11\]](#)
- The luminescence signal is inversely proportional to the kinase activity.
- Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow Diagram:



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Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

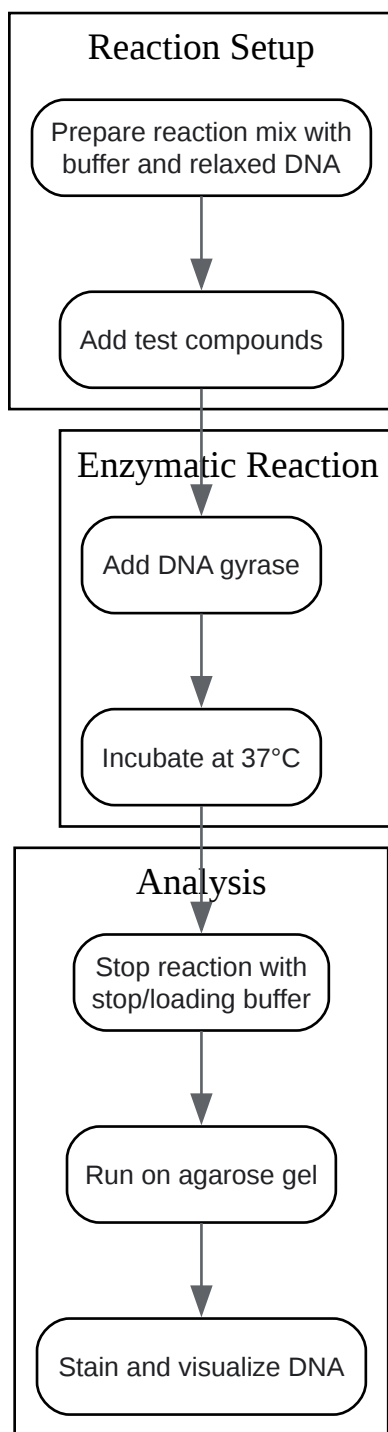
- E. coli DNA Gyrase
- Relaxed pBR322 plasmid DNA
- Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
- Test compounds (dissolved in DMSO)
- Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
- Agarose
- TAE buffer
- Ethidium bromide or other DNA stain
- Gel electrophoresis system and imaging equipment

Procedure:

- On ice, set up reaction tubes containing gyrase assay buffer and relaxed pBR322 DNA.
- Add the test compounds at various concentrations to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.
- Add DNA gyrase to all tubes except the no-enzyme control.
- Incubate the reactions at 37°C for 30-60 minutes.[\[12\]](#)
- Stop the reactions by adding the stop buffer/loading dye.

- Load the samples onto a 1% agarose gel.
- Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
- Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
- Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Workflow Diagram:



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Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

α -Amylase Inhibition Assay

This colorimetric assay measures the inhibition of α -amylase activity by quantifying the reduction of starch.

Materials:

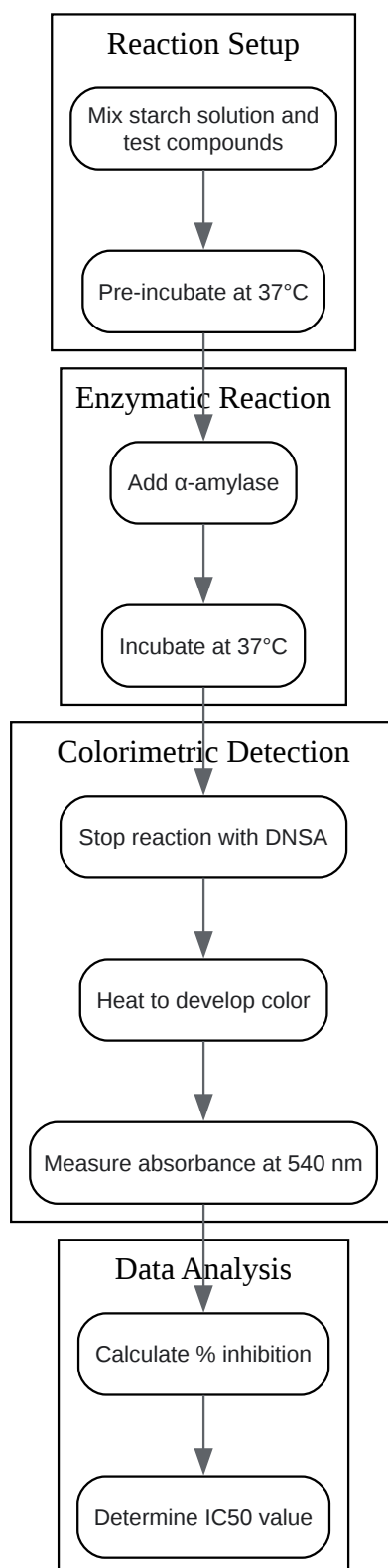
- Porcine pancreatic α -amylase
- Starch solution (1% w/v) in buffer
- Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)
- Test compounds (dissolved in DMSO or buffer)
- DNSA (3,5-dinitrosalicylic acid) color reagent
- 96-well plates
- Spectrophotometer

Procedure:

- Add the starch solution and the test compound at various concentrations to tubes or wells of a 96-well plate.
- Pre-incubate the mixtures at 37°C for 10 minutes.[\[13\]](#)
- Initiate the reaction by adding the α -amylase solution.
- Incubate at 37°C for a defined period (e.g., 20 minutes).
- Stop the reaction by adding the DNSA color reagent.[\[6\]](#)
- Heat the mixture in a boiling water bath for 5-15 minutes to allow for color development.[\[14\]](#)
- Cool the mixture to room temperature and measure the absorbance at 540 nm.
- The intensity of the color is proportional to the amount of reducing sugars produced, and thus to the enzyme activity.

- Calculate the percentage of inhibition and determine the IC₅₀ value.

Workflow Diagram:



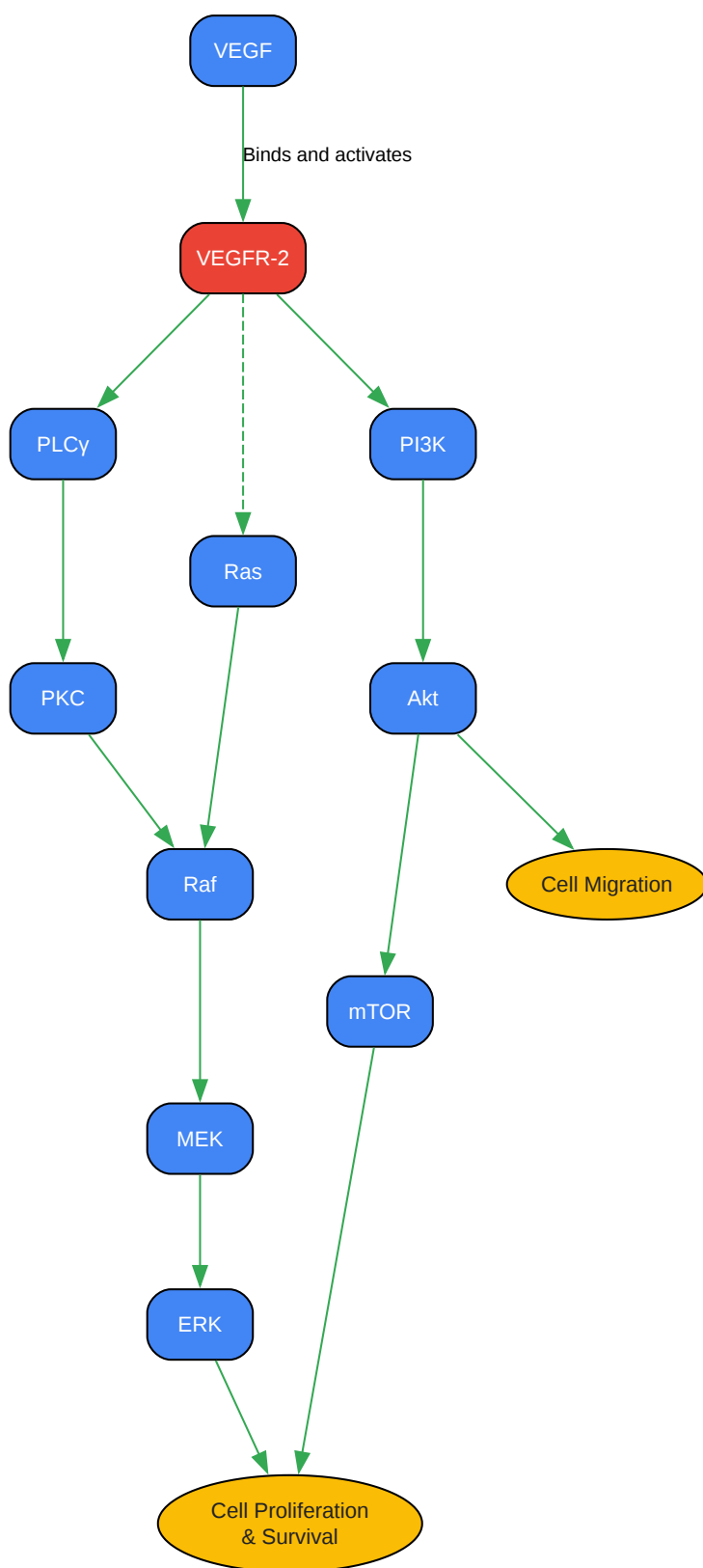
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Caption: Workflow for an α -amylase inhibition assay.

Signaling Pathway Diagrams

VEGFR-2 Signaling Pathway

Activation of VEGFR-2 by its ligand, VEGF, triggers a downstream signaling cascade that promotes cell proliferation, survival, and migration, leading to angiogenesis.

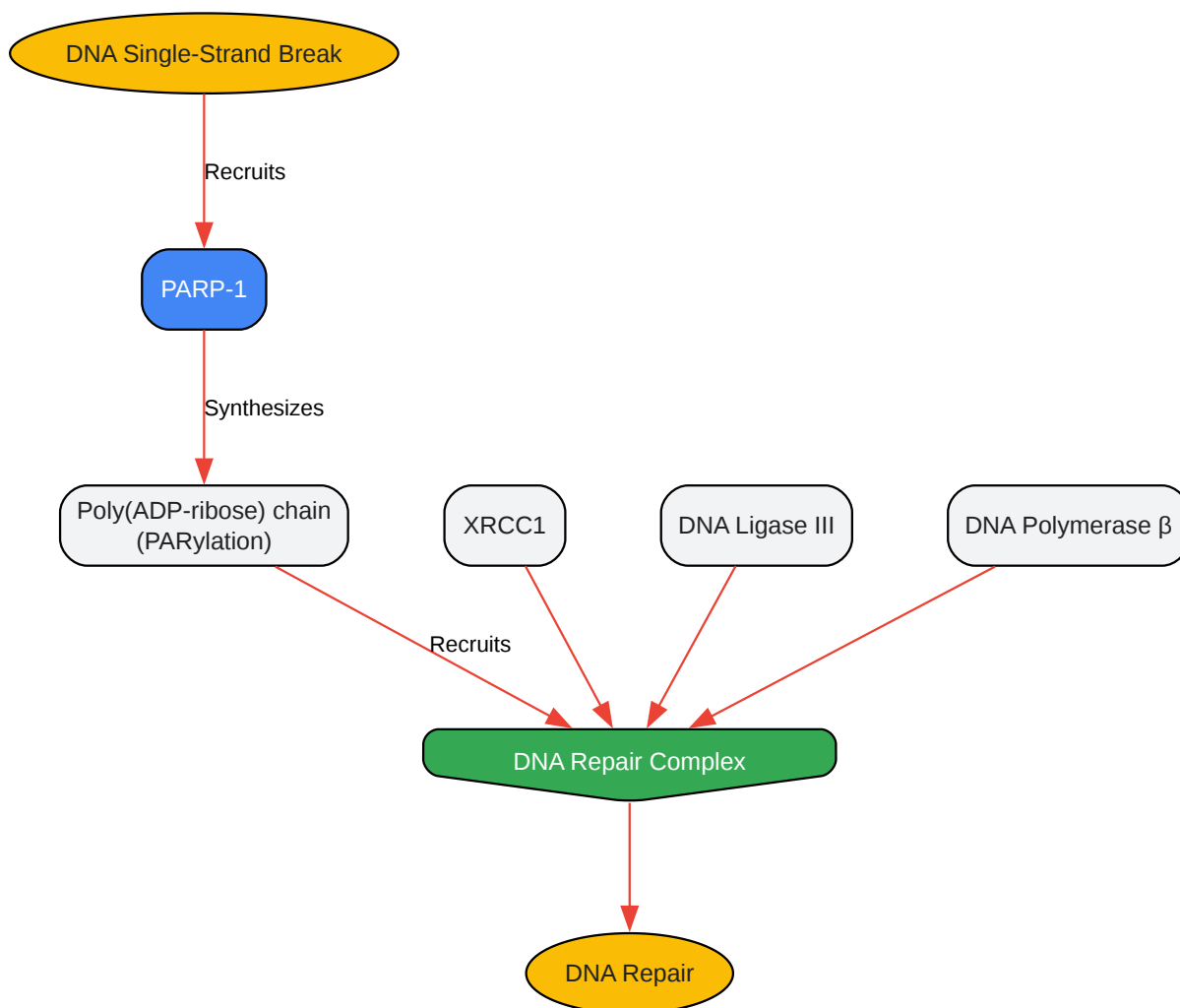


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Caption: Simplified VEGFR-2 signaling pathway.

PARP-1 in DNA Single-Strand Break Repair

PARP-1 plays a critical role in the base excision repair (BER) pathway for repairing DNA single-strand breaks.



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Caption: Role of PARP-1 in DNA single-strand break repair.

Conclusion

The **2-carbamoylpyridine-3-carboxylic acid** scaffold represents a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated promising activity against a range of targets relevant to cancer, infectious diseases, and metabolic disorders. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, and the provided experimental protocols offer a framework for the biological evaluation of these novel compounds. Further exploration of the structure-activity relationships of **2-carbamoylpyridine-3-carboxylic acid** derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new and effective medicines.

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